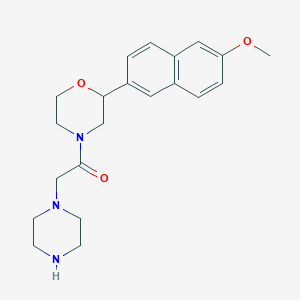![molecular formula C24H16BrN3O3 B5409020 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5409020.png)
1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one, commonly known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. In
科学研究应用
BRD7929 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular disorders. In cancer research, 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one inhibitors have shown promising results in preclinical studies as a potential therapy for various types of cancer, including leukemia, lymphoma, and solid tumors. This compound inhibitors have been shown to inhibit the expression of oncogenes and induce apoptosis in cancer cells. Inflammation is another field where this compound inhibitors have shown potential as a therapeutic target. This compound inhibitors have been shown to regulate the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular disorders, this compound inhibitors have been shown to reduce atherosclerosis and arterial inflammation.
作用机制
BRD7929 selectively targets the 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histones. This compound proteins play a crucial role in gene transcription regulation, and their dysregulation has been linked to various diseases. BRD7929 binds to the bromodomain of this compound proteins, preventing their interaction with acetylated lysine residues and inhibiting their function. This leads to a reduction in the expression of oncogenes, pro-inflammatory cytokines, and chemokines.
Biochemical and Physiological Effects:
BRD7929 has been shown to have various biochemical and physiological effects. In cancer cells, BRD7929 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, BRD7929 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular disorders, BRD7929 has been shown to reduce atherosclerosis and arterial inflammation.
实验室实验的优点和局限性
One advantage of using BRD7929 in lab experiments is its specificity towards the 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one family of proteins. This allows for selective inhibition of this compound proteins without affecting other epigenetic readers. However, one limitation of using BRD7929 is its low solubility, which can lead to issues with dosing and delivery.
未来方向
There are several future directions for research on BRD7929. One direction is to explore the potential of 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one inhibitors as a therapy for various types of cancer. Another direction is to investigate the role of this compound inhibitors in inflammation and cardiovascular disorders. Additionally, there is a need to develop more potent and selective this compound inhibitors with improved pharmacokinetic properties. Finally, there is a need to investigate the potential of this compound inhibitors in combination with other therapies for various diseases.
合成方法
The synthesis of BRD7929 involves a multi-step process that starts with the reaction of 4-bromoaniline with 3-nitrobenzaldehyde to form 1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine to form 1-(4-bromophenyl)-3-[3-(phenylhydrazono)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one. Finally, the compound is subjected to a Wittig reaction with triphenylphosphine and benzaldehyde to form the desired product, BRD7929.
属性
IUPAC Name |
(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c25-20-12-9-17(10-13-20)23(29)14-11-19-16-27(21-6-2-1-3-7-21)26-24(19)18-5-4-8-22(15-18)28(30)31/h1-16H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIJZSYIHOBEHI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(5-chloro-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5408937.png)
![6-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5408943.png)
![7-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5408947.png)


![3-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5408962.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5408969.png)
![4-{[2-(2-isopropylpyrimidin-4-yl)-1H-imidazol-1-yl]methyl}-1-methylpiperidin-4-ol](/img/structure/B5408970.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5408980.png)
![{3-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5408981.png)

![N-(3-fluoro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408995.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5409011.png)
![3-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5409034.png)